
8-Methylquinoline-3-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C11H9NO2·HCl. It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 8-methylquinoline-3-carboxylic acid hydrochloride can be achieved through several methods. One common synthetic route involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
8-Methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Wissenschaftliche Forschungsanwendungen
8-Methylquinoline-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-methylquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to inhibit the activity of metalloproteins and 2OG-dependent enzymes . Additionally, it can chelate metal ions, which is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
8-Methylquinoline-3-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its chelating properties and use as an antifungal agent.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Aminoquinoline: Studied for its potential antimalarial activity.
The uniqueness of 8-methylquinoline-3-carboxylic acid hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H10ClNO2 |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
8-methylquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8;/h2-6H,1H3,(H,13,14);1H |
InChI-Schlüssel |
NNOBIRKVVXJWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



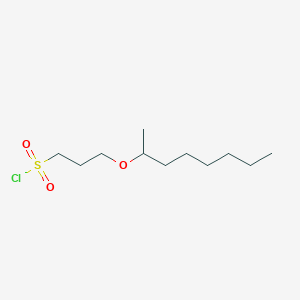

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)

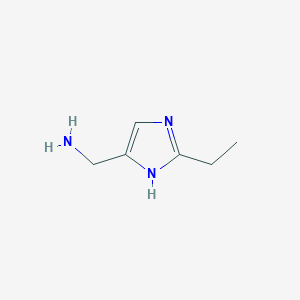

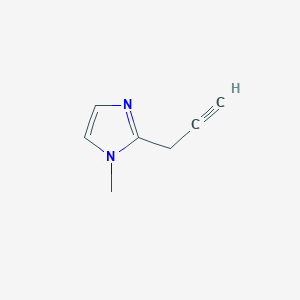


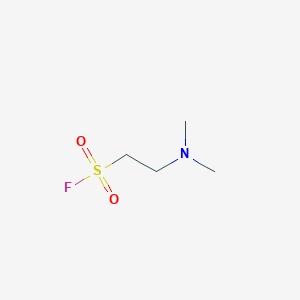
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
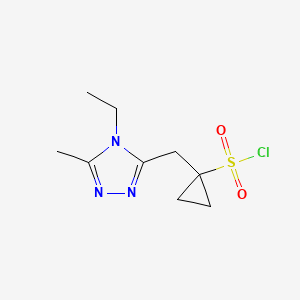
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
